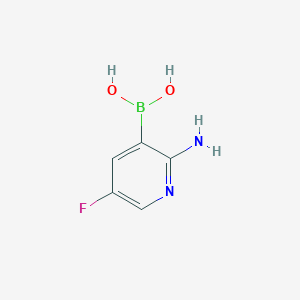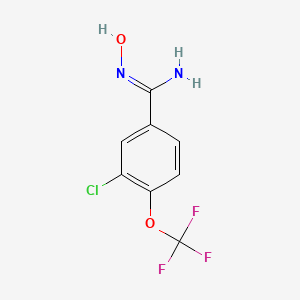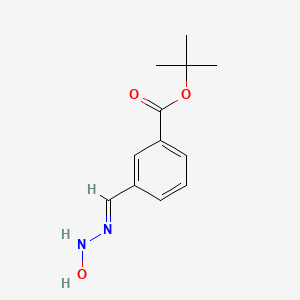
1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenylthiol reacts with the nitrothiazole intermediate.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Halogens (e.g., bromine, chlorine), nitric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Halogenated or nitrated dimethoxyphenyl derivatives.
科学的研究の応用
1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of 1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring and dimethoxyphenyl group may also contribute to the compound’s biological activities by interacting with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Lacks the thiazole and nitro groups, resulting in different chemical and biological properties.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Contains a hydroxy group instead of a thioether linkage, leading to different reactivity and applications.
Thiazole Derivatives: Various thiazole derivatives with different substituents can exhibit diverse biological activities, such as antimicrobial, antifungal, and anticancer properties.
Uniqueness
1-(5-((3,4-Dimethoxyphenyl)thio)-4-nitrothiazol-2-yl)ethanone is unique due to the combination of its thiazole ring, nitro group, thioether linkage, and dimethoxyphenyl group
特性
分子式 |
C13H12N2O5S2 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
1-[5-(3,4-dimethoxyphenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C13H12N2O5S2/c1-7(16)12-14-11(15(17)18)13(22-12)21-8-4-5-9(19-2)10(6-8)20-3/h4-6H,1-3H3 |
InChIキー |
MHWYJGJVGLZNHY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=C(S1)SC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



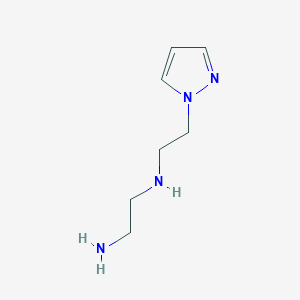
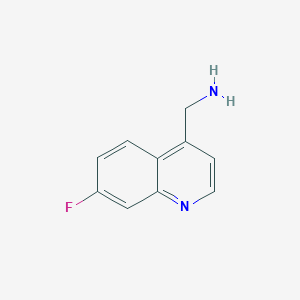

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2,4-Dichloro-9H-pyrimido[4,5-b]indole](/img/structure/B13118550.png)
